1-[Phenylmethyl-13C]-1H-1,2,3-benzotriazole
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Description
1-[Phenylmethyl-13C]-1H-1,2,3-benzotriazole is a heterocyclic compound with a unique structure. It combines a benzene ring with a triazole ring, and the presence of the phenylmethyl group adds further complexity. The 13C isotope substitution enhances its utility in various applications, especially in NMR spectroscopy .
Synthesis Analysis
The synthesis of 1-[Phenylmethyl-13C]-1H-1,2,3-benzotriazole involves several steps. Researchers have explored various synthetic routes, including cyclization reactions between appropriate precursors. The incorporation of the 13C label requires careful selection of starting materials and isotopic enrichment techniques. Literature reports detail methods such as Sonogashira coupling , Huisgen cycloaddition , and Friedel-Crafts acylation for constructing the benzotriazole scaffold .
Molecular Structure Analysis
The molecular structure of 1-[Phenylmethyl-13C]-1H-1,2,3-benzotriazole consists of a benzene ring , a triazole ring , and the phenylmethyl group . The 13C atom is specifically positioned within the phenylmethyl moiety. Researchers have elucidated this structure using techniques such as X-ray crystallography , NMR spectroscopy , and mass spectrometry . The precise arrangement of atoms and bond angles provides insights into its reactivity and properties .
Chemical Reactions Analysis
- Redox Processes : The benzotriazole core may engage in redox transformations. Researchers have explored these reactions to modify the compound for specific applications .
Physical And Chemical Properties Analysis
- Isotopic Effects : The presence of 13C affects vibrational frequencies and isotopic shifts in NMR spectra .
Safety And Hazards
properties
IUPAC Name |
1-(phenyl(113C)methyl)benzotriazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3/c1-2-6-11(7-3-1)10-16-13-9-5-4-8-12(13)14-15-16/h1-9H,10H2/i10+1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQVSPZZIBWDHOF-DETAZLGJSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=CC=CC=C3N=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[13CH2]N2C3=CC=CC=C3N=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[Phenylmethyl-13C]-1H-1,2,3-benzotriazole |
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